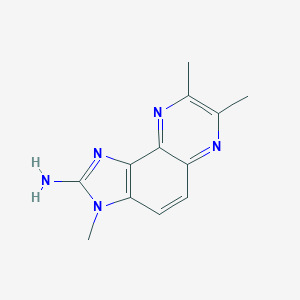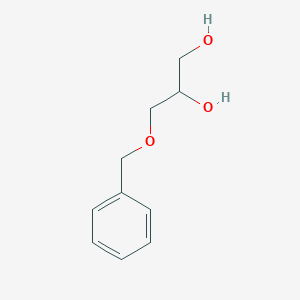
3-(Benzyloxy)propane-1,2-diol
概述
描述
Synthesis Analysis
The synthesis of 3-(Benzyloxy)propane-1,2-diol and related compounds involves multiple approaches. One method includes synthesizing isomeric diols from allylic precursors through epoxidation and cleavage processes. Various methods have been explored for obtaining derivatives, including those involving benzyloxy groups through reactions starting from benzaldoximes, leading to methoxy- and benzyloxy-nitromethylbenzenes followed by hydroxymethylation with formaldehyde and catalytic hydrogenation (Tyman & Payne, 2006).
Molecular Structure Analysis
The molecular structure and stereochemistry of 3-(Benzyloxy)propane-1,2-diol derivatives have been extensively studied using techniques like NMR, MS, and X-ray diffraction. These studies reveal details about the compound's conformation and the orientation of substituents around the molecular frame, providing insights into the compound's reactivity and interaction capabilities (Cîrcu et al., 2013).
Chemical Reactions and Properties
3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including esterification, etherification, and reactions with in situ generated reagents, leading to a wide range of products with potential application in material science and organic synthesis. The reactivity of the compound is significantly influenced by its molecular structure, particularly the presence of benzyloxy and diol functional groups, which can participate in a variety of chemical transformations (Song et al., 2012).
Physical Properties Analysis
The physical properties of 3-(Benzyloxy)propane-1,2-diol, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are crucial for its application in various fields, including its role as an intermediate in organic synthesis. Understanding these properties enables chemists to manipulate conditions to optimize reactions involving this compound.
Chemical Properties Analysis
The chemical properties of 3-(Benzyloxy)propane-1,2-diol, including its reactivity towards different chemical reagents, are essential for its application in synthetic chemistry. Its benzyloxy and diol functional groups make it a versatile reactant in the formation of complex molecules. Studies have explored its reactivity in various conditions, revealing its potential in synthesizing a wide array of chemical compounds (Gabriele et al., 2006).
科学研究应用
Field
Application
“3-(Benzyloxy)propane-1,2-diol” is used for the synthesis of cyclopropyl-based handlebars for the preparation of 2,3-methylene amino acids .
Method
Chiral Building Blocks for the Synthesis of Petrosynes
Field
Application
“3-(Benzyloxy)propane-1,2-diol” is used as chiral building blocks for the synthesis of petrosynes .
Method
Enantioseparation by Ligand Exchange Micellar Electrokinetic Chromatography
Field
Chemistry, Analytical Chemistry
Application
“(±)-3-Benzyloxy-1,2-propanediol” undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion .
Method
The compound is subjected to capillary electrophoretic enantioseparation using different β-cyclodextrin derivatives and borate .
Synthesis and Immobilization of Lipids
Field
Application
“3-(Benzyloxy)propane-1,2-diol” was used in the synthesis and immobilization of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC) .
Method
Synthesis of Biologically Important Phospholipid Analogs
Field
Application
“3-(Benzyloxy)propane-1,2-diol” is used for the synthesis of biologically important phospholipid analogs .
安全和危害
While “3-(Benzyloxy)propane-1,2-diol” is not listed on any international or national toxicity substance lists, it should be used under appropriate laboratory conditions and safety procedures2. Contact with skin, eyes, or inhalation of its vapors should be avoided2.
未来方向
The compound has been used in capillary electrophoretic enantioseparation of vicinol diols using different β-cyclodextrin derivatives and borate6. It has also been used in the synthesis and immobilization of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol- (3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol- (3-chloro-dimethylpropyl-silane) ether lipid (DPTDC)6.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature or consult a professional chemist.
属性
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)propane-1,2-diol | |
CAS RN |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
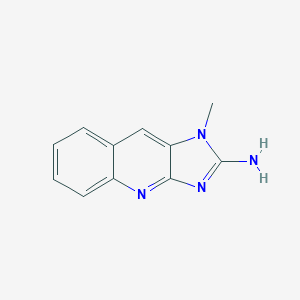
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)
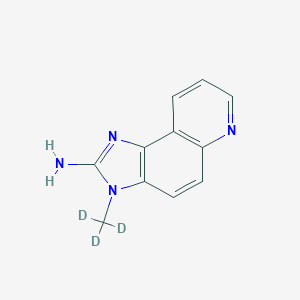
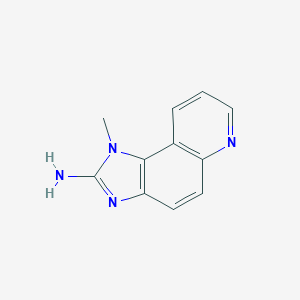
![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)
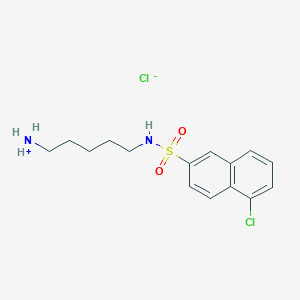
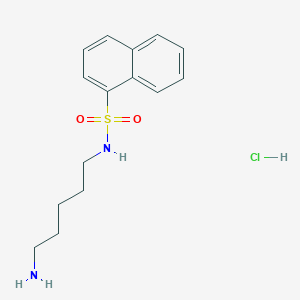
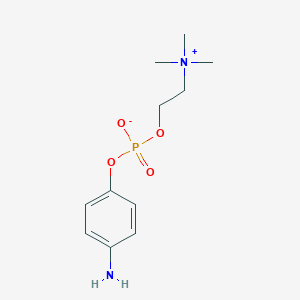
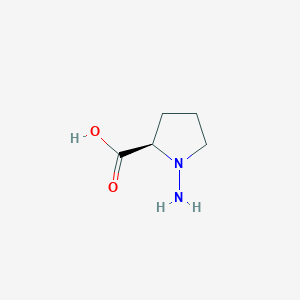
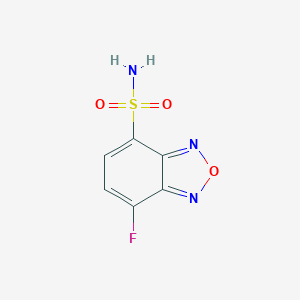
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
